molecular formula C7H5ClN2S B14014185 4-Chloro-2-methylthiazolo[5,4-c]pyridine

4-Chloro-2-methylthiazolo[5,4-c]pyridine

Cat. No.: B14014185
M. Wt: 184.65 g/mol
InChI Key: XNHHOPGBZANJHF-UHFFFAOYSA-N
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Description

4-Chloro-2-methylthiazolo[5,4-c]pyridine is a heterocyclic compound that belongs to the class of thiazolo[5,4-c]pyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a chlorine atom at the 4-position and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylthiazolo[5,4-c]pyridine typically involves the annulation of a thiazole ring to a pyridine ringThe reaction conditions often involve the use of hydrazonoyl halides as precursors, with ethanol and triethylamine as solvents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylthiazolo[5,4-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolo[5,4-c]pyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-2-methylthiazolo[5,4-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylthiazolo[5,4-c]pyridine involves its interaction with various molecular targets. For instance, as a histamine H3 receptor antagonist, it binds to the H3 receptor, inhibiting its activity and thereby modulating the release of neurotransmitters such as histamine, acetylcholine, and norepinephrine . This modulation can lead to various therapeutic effects, including improved cognitive function and reduced inflammation.

Comparison with Similar Compounds

4-Chloro-2-methylthiazolo[5,4-c]pyridine can be compared with other thiazolo[5,4-c]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

IUPAC Name

4-chloro-2-methyl-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C7H5ClN2S/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3

InChI Key

XNHHOPGBZANJHF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=NC=C2)Cl

Origin of Product

United States

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